

Physical and chemical properties of (3S)-3-aminobutan-1-ol

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Compound of Interest

Compound Name: 3-Aminobutan-1-ol

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An In-depth Technical Guide to the Physical and Chemical Properties of (3S)-**3-aminobutan-1-ol**

Introduction

(3S)-**3-aminobutan-1-ol** is a chiral organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its stereospecific structure, featuring both an amino and a hydroxyl group, makes it a valuable intermediate for introducing chirality into larger, more complex molecules. This is particularly significant in drug development, where the biological activity of a compound is often dependent on its specific three-dimensional arrangement. A notable application of this compound is as an intermediate in the preparation of molecules with HIV integrase inhibitory activity, such as Dolutegravir.^{[1][2][3]} This guide provides a comprehensive overview of the physical and chemical properties of (3S)-**3-aminobutan-1-ol**, along with detailed experimental protocols for its synthesis and characterization.

Physical Properties

The physical characteristics of (3S)-**3-aminobutan-1-ol** are summarized in the table below. These properties are essential for its handling, storage, and use in various experimental and industrial settings. The compound is typically a colorless to light yellow oil.^{[1][2]}

| Property | Value | Source(s) |
|--------------------|--|-----------------|
| IUPAC Name | (3S)-3-aminobutan-1-ol | [4] |
| Synonyms | (S)-3-Amino-1-butanol, (S)-3-Aminobutanol | [5][6] |
| CAS Number | 61477-39-2 | [1][4][5][6][7] |
| Molecular Formula | C4H11NO | [1][4][5][6][7] |
| Molecular Weight | 89.14 g/mol | [1][4][5][6] |
| Appearance | Colorless to Light Yellow Oil | [1][2] |
| Boiling Point | 168 °C | [1][6] |
| Density | 0.927 g/cm ³ | [1][6] |
| Flash Point | 56 °C | [1][6] |
| Solubility | Sparingly soluble in DMSO, Ethanol, and Methanol. | [1][8] |
| Storage Conditions | 2-8°C, under inert atmosphere (e.g., Nitrogen or Argon) in a dark place. | [1][5][6][9] |

Chemical Properties

The chemical behavior of (3S)-**3-aminobutan-1-ol** is dictated by its functional groups. The presence of a primary amine and a primary alcohol allows for a variety of chemical transformations, making it a versatile synthetic intermediate.

| Property | Value | Source(s) |
|------------------|--|-----------|
| pKa (Predicted) | 15.00 ± 0.10 | [1][6] |
| Optical Rotation | [α] _D ²² +11.65° (c = 1.22 g/100 mL in EtOH) | [1] |
| Hazard Class | Corrosive (GHS) | [4] |

Experimental Protocols

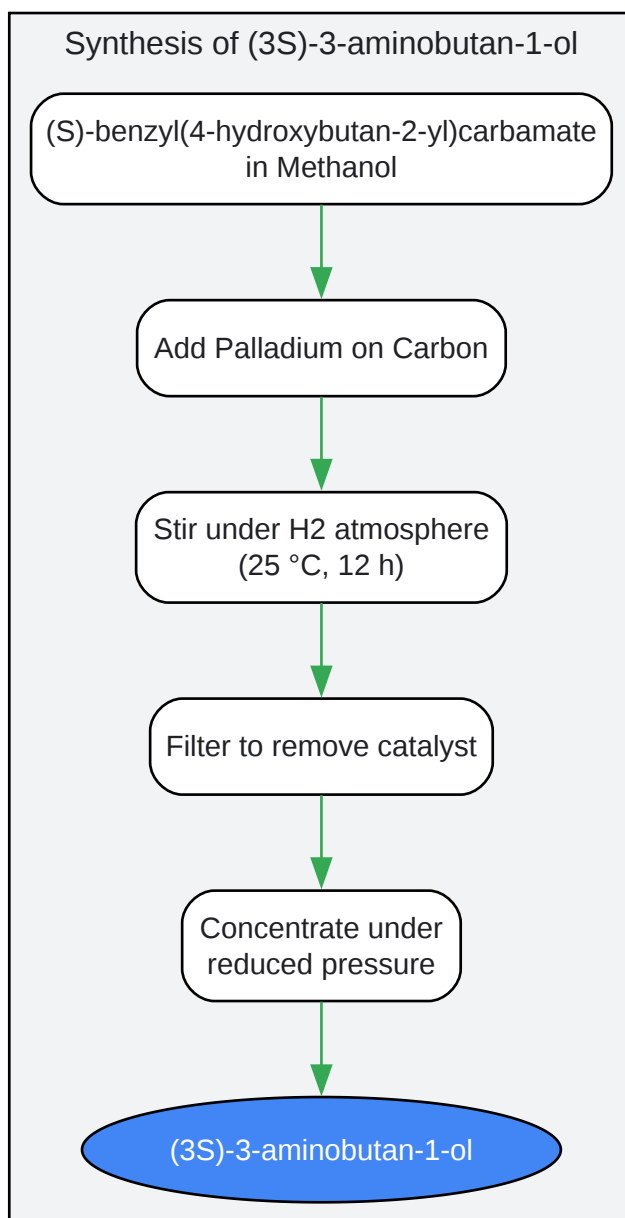
Synthesis of (3S)-3-aminobutan-1-ol

A common method for the synthesis of (3S)-**3-aminobutan-1-ol** involves the deprotection of a protected precursor, such as (S)-benzyl(4-hydroxybutan-2-yl)carbamate.[\[1\]](#)

General Procedure:

- A solution of (S)-benzyl(4-hydroxybutan-2-yl)carbamate (1.00 eq.) in methanol is prepared in a round-bottom flask.[\[1\]](#)
- Palladium on carbon (0.10 eq.) is added to the solution.[\[1\]](#)
- The reaction mixture is stirred under a hydrogen atmosphere at 25 °C for 12 hours.[\[1\]](#)
- Upon completion, the solid catalyst is removed by filtration.[\[1\]](#)
- The filtrate is concentrated under reduced pressure to yield (S)-**3-aminobutan-1-ol** as a colorless oil.[\[1\]](#)

Synthesis Workflow Diagram



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Caption: A flowchart illustrating the synthesis of (3S)-**3-aminobutan-1-ol**.

Characterization Methods

The identity and purity of the synthesized (3S)-**3-aminobutan-1-ol** can be confirmed using various analytical techniques.

- Nuclear Magnetic Resonance (^1H NMR) Spectroscopy: The structure can be confirmed by ^1H NMR. A typical spectrum in DMSO- d_6 would show characteristic peaks corresponding to the protons in the molecule.^[1] For example, δ 4.48 (3H, s), 3.47 (2H, s), 2.96 (1H, s), 1.47-1.41 (2H, q), 1.02-0.99 (3H, d).^[1]
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis can be used to determine the molecular weight of the compound. For (3S)-**3-aminobutan-1-ol**, a mass-to-charge ratio (m/z) of 90 $[\text{M}+\text{H}]^+$ is expected in ESI mode.^[1]
- Optical Rotation: The stereochemical purity can be assessed by measuring the specific rotation. A literature value for (S)-**3-aminobutan-1-ol** is $[\alpha]_{\text{D}^{20}} +16.3^\circ$ ($c = 4.5$ in EtOH).^[1]

Chemical Structure and Reactivity

(3S)-**3-aminobutan-1-ol**'s structure is fundamental to its utility in asymmetric synthesis.

Chemical Structure of (3S)-**3-aminobutan-1-ol**

Caption: The 2D chemical structure of (3S)-**3-aminobutan-1-ol**.

The primary amino group can act as a nucleophile and can be readily acylated, alkylated, or used in the formation of imines and amides. The hydroxyl group can undergo esterification, etherification, or oxidation. The chiral center at the C3 position is key to its role as a chiral building block, allowing for the synthesis of enantiomerically pure products.

Conclusion

(3S)-**3-aminobutan-1-ol** is a valuable chiral intermediate with well-defined physical and chemical properties. Its utility in the pharmaceutical industry, particularly in the synthesis of anti-HIV drugs, underscores its importance. The experimental protocols for its synthesis and characterization are well-established, enabling its reliable production and quality control. This guide provides essential technical information for researchers, scientists, and professionals in drug development who work with this versatile compound.

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References

- 1. (S)-3-Aminobutan-1-ol | 61477-39-2 [chemicalbook.com]
- 2. (S)-3-Aminobutan-1-ol [srdpharma.com]
- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 4. (S)-3-Aminobutan-1-ol | 61477-39-2 | Benchchem [benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chembk.com [chembk.com]
- 7. calpaclab.com [calpaclab.com]
- 8. chembk.com [chembk.com]
- 9. 61477-39-2|(S)-3-Aminobutan-1-ol|BLD Pharm [bldpharm.com]
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